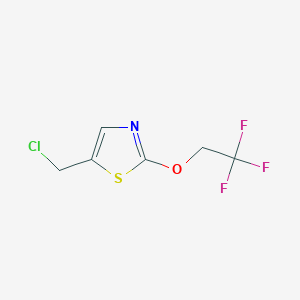
Thiazole, 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is notable for its unique combination of a chloromethyl group and a trifluoroethoxy group attached to the thiazole ring. The presence of the trifluoroethoxy group imparts significant electron-withdrawing properties, making this compound of interest in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Chloromethylation: The final step involves the chloromethylation of the thiazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the thiazole ring and its substituents.
科学的研究の応用
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The electron-withdrawing trifluoroethoxy group can enhance the compound’s binding affinity to its targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-(methoxy)thiazole: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(2,2,2-Trifluoroethoxy)thiazole: Lacks the chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is unique due to the combination of the electron-withdrawing trifluoroethoxy group and the reactive chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H5ClF3NOS |
|---|---|
分子量 |
231.62 g/mol |
IUPAC名 |
5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClF3NOS/c7-1-4-2-11-5(13-4)12-3-6(8,9)10/h2H,1,3H2 |
InChIキー |
PQVGBRQISMOQFG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)OCC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
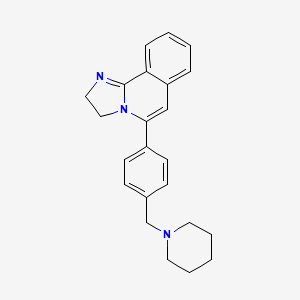
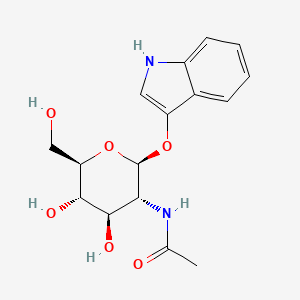
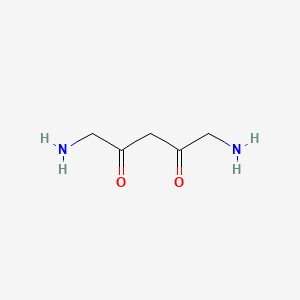
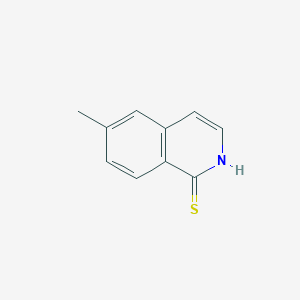
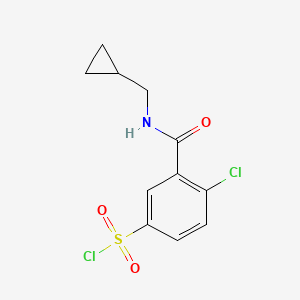
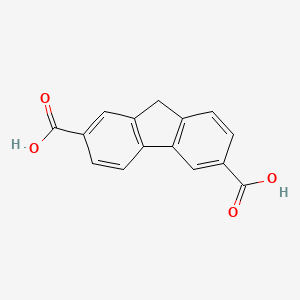
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
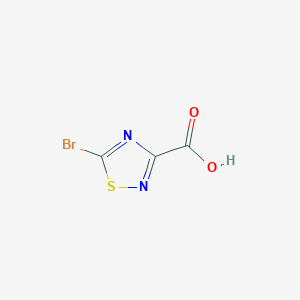
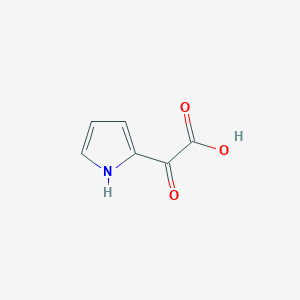
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)

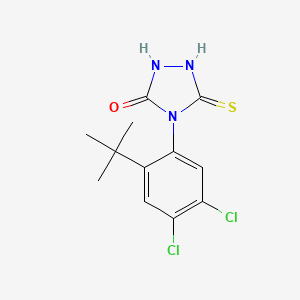
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
